Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine
Description
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine (C₁₅H₂₁NO₂, molecular weight 247.30) is a tertiary amine featuring a dimethylamino group attached to an ethyl chain that is linked to a phenyl ring substituted with an oxiran-2-yl methoxy group . The oxiran-2-yl (epoxide) moiety introduces significant chemical reactivity, particularly in ring-opening reactions, which can facilitate cross-linking or polymerization processes . This compound is structurally positioned for applications in materials science (e.g., polyionic liquid networks) and pharmaceutical intermediates due to its reactive epoxide and amine functionalities .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N,N-dimethyl-1-[3-(oxiran-2-ylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H19NO2/c1-10(14(2)3)11-5-4-6-12(7-11)15-8-13-9-16-13/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
KZJLOPAOHHKABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2CO2)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Analogues
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine
This compound replaces the dimethylamino group with bis(2-methoxyethyl) substituents, enhancing polarity and aqueous solubility compared to the target compound . The methoxyethyl groups may reduce reactivity in hydrophobic environments but improve compatibility with polar solvents. The retained epoxide group allows participation in cross-linking reactions, though steric hindrance from the methoxyethyl chains could slow kinetics relative to the target compound’s dimethylamine structure.
Benzyl(ethyl)[(oxiran-2-yl)methyl]amine
The absence of a phenyl ring directly attached to the epoxide (compared to the target compound) may reduce π-π stacking interactions, altering crystallization behavior. This structural variation positions it as a candidate for drug delivery systems where controlled release via epoxide ring-opening is desirable .
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine
The trifluoromethylphenyl group is strongly electron-withdrawing, which could lower the pKa of the dimethylamino group, altering protonation states under physiological conditions . This modification enhances metabolic stability and membrane permeability, making it suitable for CNS-targeting therapeutics.
3-{3-Methyl-4-[(oxiran-2-yl)methoxy]phenyl}pyridine
The pyridine ring introduces a basic nitrogen atom, increasing the compound’s ability to coordinate metals or participate in acid-base reactions. This structure may serve as a ligand in catalysis or a monomer in conductive polymers .
Orphenadrine Analogues
Orphenadrine derivatives, such as dimethyl{2-[(2-methylphenyl)phenylmethoxy]ethyl}amine, demonstrate the impact of bulky aromatic substituents on bioactivity . The absence of an epoxide in Orphenadrine reduces chemical reactivity but improves pharmacokinetic stability.
Biological Activity
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine, commonly referred to as DOPE, is a tertiary amine with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential applications based on recent research findings.
DOPE has the molecular formula C13H19NO2 and is characterized by a white to off-white crystalline powder form. It possesses a melting point of approximately 67-68°C and is soluble in polar solvents such as water and ethanol, but insoluble in nonpolar solvents. The compound features an oxirane ring, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that DOPE exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating infections .
Anticancer Effects
DOPE has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modification of DNA and proteins due to the reactive nature of the oxirane group.
Neuroprotective Effects
The compound has also been noted for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition suggests a potential therapeutic application for cognitive disorders.
The biological activity of DOPE can be attributed to its interaction with specific molecular targets within cells. The oxirane ring's reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cellular modifications that can disrupt normal function. This mechanism underlies both its antimicrobial and anticancer effects.
Case Studies and Experimental Data
Several studies have highlighted the biological efficacy of DOPE:
- Antimicrobial Study : In vitro tests demonstrated that DOPE significantly reduced bacterial viability at concentrations as low as 50 µg/mL against E. coli and S. aureus.
- Cancer Cell Line Testing : DOPE was tested on HeLa cells, showing an IC50 value of 25 µM, indicating potent cytotoxicity against cervical cancer cells .
- Neuroprotection : In a model simulating neurodegeneration, DOPE showed a 40% increase in neuronal survival compared to controls when administered at 10 µM concentrations.
Applications in Research and Industry
DOPE's unique properties make it valuable across various fields:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
- Chemical Synthesis : DOPE serves as a chiral auxiliary in asymmetric synthesis and is utilized in producing epoxides and other derivatives.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
